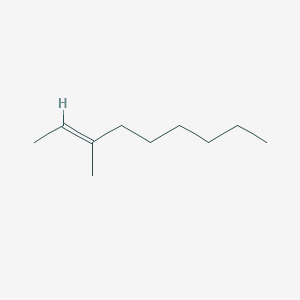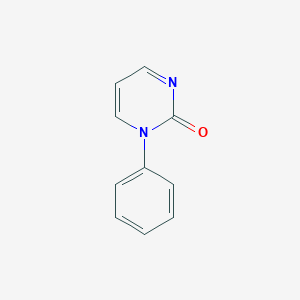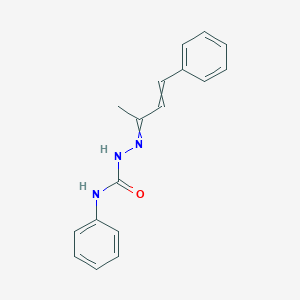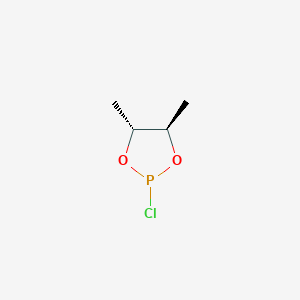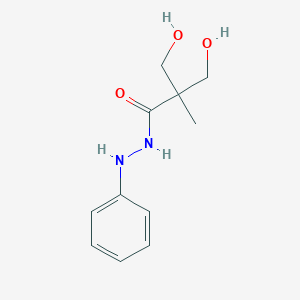
Dehydrobufotenine
説明
Dehydrobufotenine is a compound that has been isolated from several natural sources . It is a constituent of toad poison, the poisonous, milky secretion of glands found in the skin on the back of the animal . Structurally, it is an indole hallucinogen that is capable of blocking the action of serotonin, which is the indole amine transmitter of nerve impulses and can be found in normal brain tissue . This compound also functions as a powerful constrictor of blood vessels, causing a rise in blood pressure .
Synthesis Analysis
This compound has been isolated from the skin of toads and other natural sources . The synthesis of this compound involves several steps, and the overall yield is around 8% from 5-methoxyindole .Molecular Structure Analysis
The molecular formula of this compound is C12H15N2O . Its average mass is 203.260 Da, and its monoisotopic mass is 203.117889 Da . The molecular structures of this compound have been studied in detail .Chemical Reactions Analysis
This compound has been found to interact with several target proteins from P. falciparum . It has also been found to have antimalarial activity against chloroquine-resistant strain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are closely related to its molecular structure . Its molecular formula is C12H15N2O, and it has an average mass of 203.260 Da .科学的研究の応用
Pesticide Discovery
Dehydrobufotenine and its derivatives, synthesized from 5-methoxyindole, exhibit promising antiviral and fungicidal activities, making them potential agents against plant viruses and pathogens. These compounds demonstrate comparable or superior antiviral activities to existing agents like ribavirin and ningnanmycin, and broad-spectrum fungicidal properties, particularly against Sclerotinia sclerotiorum. This research provides a foundation for anti-plant virus and pathogen agent development from toad alkaloids (Tian et al., 2021).
Thin-Layer Chromatographic Detection
O-phthalaldehyde-sulphuric acid is effective as a spray reagent in thin-layer chromatography for detecting indolealkylamines, including this compound. This method, applied to cutaneous secretion extracts from toad species, offers an expanded utility for analyzing compounds like this compound, with detection limits varying from 20 to 100 ng per spot (de Lima et al., 1991).
Antimalarial Drug Development
This compound, extracted from Rhinella marina venom, shows potential as a prototype for oral antimalarial drugs. It exhibits significant antimalarial activity both in silico and in vitro against chloroquine-resistant strains, with satisfactory absorption, permeability, and non-toxicity predictions. Its selective action against the parasite highlights its promise in antimalarial drug research (Banfi et al., 2021).
Anti-Inflammatory Applications
In LPS-induced zebrafish inflammation models, indolealkylamines including this compound from toad skin exert significant anti-inflammatory effects. These compounds suppress TLR4/MyD88/NF-κB and TLR4/MyD88/MAPKs signaling pathways, regulating inflammatory biomarkers and enzymes related to lipid metabolism. This indicates a potential mechanism for their anti-inflammatory action (Zhang et al., 2019).
作用機序
将来の方向性
Dehydrobufotenine has shown potential as a prototype molecule for the development of antiplasmodial drugs . It has adequate antimalarial activity and absence of cytotoxicity, therefore it should be subjected to further studies . Other future directions could include the development of new molecules with better properties .
特性
IUPAC Name |
7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)6-5-8-7-13-9-3-4-10(15)12(14)11(8)9/h3-4,7,13H,5-6H2,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDSPVDZKCARG-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CNC3=C2C1=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169256 | |
| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17232-69-8 | |
| Record name | Dehydrobufotenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17232-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017232698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




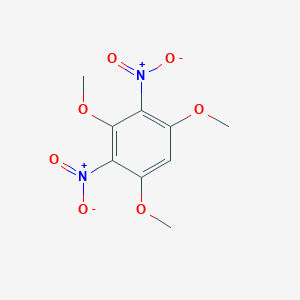
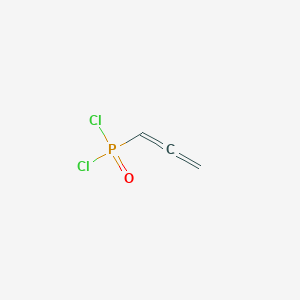

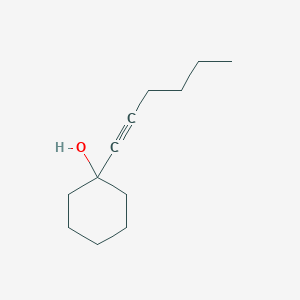
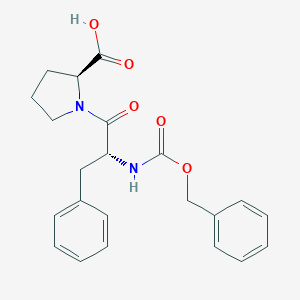
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)
